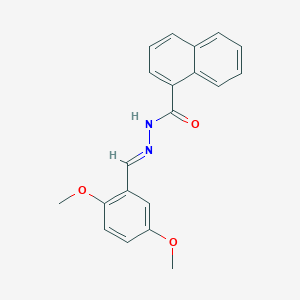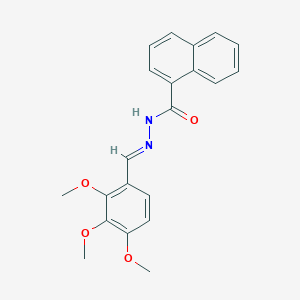![molecular formula C23H20N2O3 B448735 N'~2~-[(Z,2E)-1-METHYL-3-PHENYL-2-PROPENYLIDENE]-2,3-DIHYDRONAPHTHO[2,3-B][1,4]DIOXINE-2-CARBOHYDRAZIDE](/img/structure/B448735.png)
N'~2~-[(Z,2E)-1-METHYL-3-PHENYL-2-PROPENYLIDENE]-2,3-DIHYDRONAPHTHO[2,3-B][1,4]DIOXINE-2-CARBOHYDRAZIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(1-methyl-3-phenyl-2-propenylidene)-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a naphtho[2,3-b][1,4]dioxine core and a carbohydrazide functional group. The presence of these functional groups makes it an interesting subject for chemical synthesis and reactivity studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-methyl-3-phenyl-2-propenylidene)-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide typically involves multi-step organic reactions. One common method includes the condensation of 1-methyl-3-phenyl-2-propenylidene with 2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N’-(1-methyl-3-phenyl-2-propenylidene)-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学研究应用
Chemistry: It can be used as a precursor for the synthesis of more complex organic molecules.
Biology: The compound may have potential as a biochemical probe or in the study of enzyme interactions.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may find applications in the development of new materials or as a catalyst in chemical processes.
作用机制
The mechanism of action of N’-(1-methyl-3-phenyl-2-propenylidene)-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or activating biological pathways. Detailed studies on its molecular interactions and pathways are necessary to fully understand its mechanism of action.
相似化合物的比较
Similar Compounds
- N’-(1-methyl-3-phenyl-2-propenylidene)dodecanohydrazide
- N’-(1-methyl-3-phenyl-2-propenylidene)acetohydrazide
- N’-(1-methyl-3-phenyl-2-propenylidene)benzohydrazide
Uniqueness
N’-(1-methyl-3-phenyl-2-propenylidene)-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide is unique due to its naphtho[2,3-b][1,4]dioxine core, which imparts distinct chemical and physical properties
属性
分子式 |
C23H20N2O3 |
|---|---|
分子量 |
372.4g/mol |
IUPAC 名称 |
N-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]-2,3-dihydrobenzo[g][1,4]benzodioxine-3-carboxamide |
InChI |
InChI=1S/C23H20N2O3/c1-16(11-12-17-7-3-2-4-8-17)24-25-23(26)22-15-27-20-13-18-9-5-6-10-19(18)14-21(20)28-22/h2-14,22H,15H2,1H3,(H,25,26)/b12-11+,24-16- |
InChI 键 |
MLTNWSGXKDGXFQ-UAZLBCQNSA-N |
手性 SMILES |
C/C(=N/NC(=O)C1COC2=CC3=CC=CC=C3C=C2O1)/C=C/C4=CC=CC=C4 |
SMILES |
CC(=NNC(=O)C1COC2=CC3=CC=CC=C3C=C2O1)C=CC4=CC=CC=C4 |
规范 SMILES |
CC(=NNC(=O)C1COC2=CC3=CC=CC=C3C=C2O1)C=CC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]-N'-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)THIOUREA](/img/structure/B448652.png)
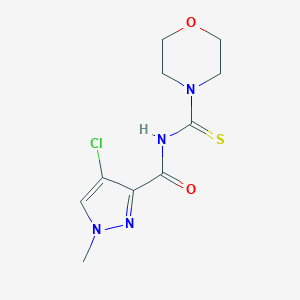
![N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-4-[({[(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE](/img/structure/B448657.png)
![1-(2-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}-2-oxoethyl)pyridinium](/img/structure/B448658.png)
![N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-N'-[(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]THIOUREA](/img/structure/B448659.png)
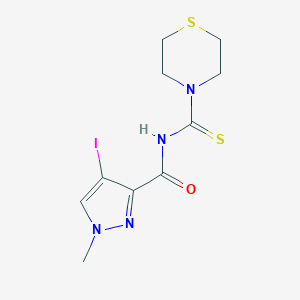
![ethyl 2-[({[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}carbothioyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B448663.png)
![N'-[1-(2,4-dimethylphenyl)ethylidene]nonanohydrazide](/img/structure/B448664.png)
![4-(dimethylamino)-N'-[1-(2,4-dimethylphenyl)ethylidene]benzohydrazide](/img/structure/B448665.png)
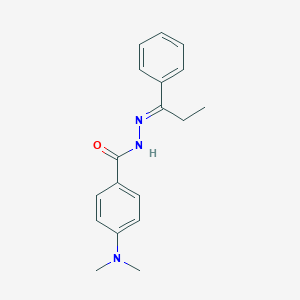
![N~5~-{4-[(E)-2-PHENYL-1-DIAZENYL]PHENYL}-1,3-BENZODIOXOLE-5-CARBOXAMIDE](/img/structure/B448667.png)
![5-nitro-6-(2-toluidino)-1H,3H-benzo[de]isochromene-1,3-dione](/img/structure/B448668.png)
